1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea is an organic compound characterized by a urea linkage that connects a fluorophenyl group to an indole moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. The presence of the fluorine atom is significant as it can enhance the compound's stability and lipophilicity, which are desirable traits in drug design.
The compound can be synthesized through several chemical methods, primarily involving the reaction of 2-fluoroaniline with isocyanates or carbamates. Its structural formula includes a molecular weight of approximately 248.25 g/mol, and its chemical structure can be represented as follows:
1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea falls under the category of substituted urea derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. It is classified as an organic compound due to its carbon-based structure.
The synthesis of 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea typically involves the following steps:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to maintain consistent quality and yield. Automation in reagent addition and temperature control enhances efficiency and reduces potential errors during synthesis.
Key structural data includes:
1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea can undergo various chemical transformations:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The compound may bind to active sites on proteins, inhibiting their function or altering signal transduction pathways. This interaction can lead to various pharmacological effects, including anti-cancer activity and modulation of cellular processes .
While specific physical properties such as boiling point and solubility are not extensively documented, general observations indicate that similar compounds exhibit moderate solubility in organic solvents.
The compound's chemical properties include stability under standard laboratory conditions, reactivity with electrophiles due to the presence of both nitrogen atoms in the urea linkage, and potential for forming hydrogen bonds due to its functional groups.
1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea has several significant applications:
This compound exemplifies how modifications in molecular structure can lead to diverse applications across various scientific fields.
1-(2-Fluorophenyl)-3-(1H-indol-3-yl)urea (Chemical Formula: C₁₅H₁₂FN₃O; PubChem CID: 7616036) represents a strategically engineered small molecule featuring a urea bridge connecting two privileged pharmacophores: a 2-fluorophenyl ring and the 1H-indol-3-yl moiety [1]. This hybrid architecture positions the compound at the intersection of modern drug discovery paradigms that exploit synergistic molecular fragments. The indole nucleus provides a bioisosteric relationship with endogenous tryptophan metabolites, enabling targeted interactions with diverse enzymatic systems, while the ortho-fluorine substituent on the phenyl ring confers specific electronic and steric properties that modulate bioavailability and target engagement [2] [7]. Contemporary research focuses on deconvoluting structure-activity relationships (SAR) governing its dual pharmacophore system to optimize therapeutic potential across oncology, immunology, and infectious disease applications, avoiding traditional cytotoxic mechanisms [4].
The indole-urea scaffold serves as a versatile molecular platform for rational drug design due to its dual capacity for hydrogen bonding, π-system interactions, and conformational flexibility. This hybrid architecture enables precise modulation of biological targets through three key mechanisms:
Allosteric Modulation of Ion Channels: Indole-urea derivatives demonstrate significant activity as negative allosteric modulators of voltage-gated ion channels. Modifications at the indole N1-position (e.g., benzylation) and C2-position (e.g., thiophenyl substitution) markedly influence binding at cytoplasmic sites distinct from orthosteric pockets. Compound ML-T531 (7a), featuring a benzoyl-substituted indole, reduces dofetilide affinity for the Kv11.1 (hERG) channel by 78% at 10 μM via interaction with a putative modulator-binding domain, thereby normalizing action potential duration without direct pore blockade .
Enzyme Inhibition via Active Site Occupation: The urea linkage enables bidentate hydrogen bonding within enzymatic catalytic sites. Thiourea derivatives of 1-methyltryptamine (e.g., compound 3a) demonstrate potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1; IC₅₀ = 120 nM) through coordination with the heme iron and adjacent hydrophobic residues. This inhibition suppresses kynurenine pathway activation, offering therapeutic potential in both cancer immunotherapy and neurodegenerative disorders .
Spatiotemporal Control via Prodrug Engineering: Photoresponsive indole-urea prodrugs (e.g., compound 4) incorporate photocleavable groups (e.g., 4,5-dimethoxy-2-nitrobenzyl) at the urea nitrogen. These derivatives remain inactive until UV/visible light exposure triggers localized release of the active inhibitor, enabling precision modulation of IDO1 activity in specific tissues. This approach mitigates systemic toxicity while maintaining therapeutic efficacy .
Table 1: Structure-Activity Relationships in Indole-Urea Hybrids
Compound | Indole Substitution | Urea/Thiourea Modification | Biological Target | Key Activity |
---|---|---|---|---|
ML-T531 (7a) | 1-Benzyl, 2-benzoyl | Unsubstituted urea | Kv11.1 channel | 78% reduction in dofetilide binding (10μM) |
VU0405601 (7r) | 1-Benzyl, 2-(thiophene-2-carbonyl) | Unsubstituted urea | Kv11.1 channel | Allosteric rescue of dofetilide-induced arrhythmia |
3a | 1-Methyl, 2-imidazole | Thiourea-(4-CF₃-phenyl) | IDO1 enzyme | IC₅₀ = 120 nM |
4 | 1-Methyl, 2-imidazole | Thiourea photocaged | IDO1 enzyme prodrug | >90% activation post-photolysis |
E769-1430 | 1-Benzyl, 2-(thiophen-2-yl) | N'-(3-fluorophenyl)urea | Undefined | Screening hit for protein interactions |
The strategic incorporation of fluorophenyl groups—particularly at the ortho position—confers distinct advantages to indole-urea derivatives through steric, electronic, and metabolic mechanisms:
Bioisosteric Optimization and Binding Affinity: Ortho-fluorine substitution induces a 15-20° dihedral angle between the phenyl ring and urea plane, creating a twisted conformation complementary to sterically constrained enzyme subsites. In antimicrobial thiourea derivatives, the 2-fluorophenyl analog (compound 11) exhibited enhanced Gram-positive activity (MIC = 313.39 μg/mL against S. aureus) compared to unsubstituted phenyl derivatives. This results from fluorine-induced polarization of the urea carbonyl, strengthening hydrogen bonding with bacterial topoisomerase IV residues [2].
Metabolic Stabilization and Membrane Permeation: Fluorine substitution significantly retards oxidative metabolism by cytochrome P450 enzymes. Comparative pharmacokinetic studies demonstrate that fluorinated derivatives exhibit 2.3-fold longer plasma half-lives than chlorinated analogs due to the blockade of para-hydroxylation pathways. Additionally, the fluorine atom’s high lipid solubility (π-hydrophobic parameter = 0.14) enhances logP by 0.5 units versus non-halogenated analogs, improving blood-brain barrier penetration critical for targeting CNS-resident IDO1 in neurodegenerative models [2] [7].
Halogen Bonding in Target Engagement: The fluorine atom serves as an electron acceptor in halogen bonds with protein carbonyl groups (distance: 3.0–3.5 Å). Crystallographic evidence reveals that 2-fluorophenyl-urea derivatives form stabilizing interactions with IDO1’s Phe226 residue, contributing to a 4.7-fold potency increase over 4-fluorophenyl analogs. This specific interaction is absent in non-fluorinated compounds, underscoring ortho-fluorine’s unique role [7].
Table 2: Comparative Analysis of Halogen Substituent Effects in Indole-Urea Therapeutics
Phenyl Substituent | LogP | Metabolic Stability (t½, min) | S. aureus MIC (μg/mL) | IDO1 IC₅₀ (μM) | Key Interactions |
---|---|---|---|---|---|
None (Phenyl) | 3.12 ± 0.15 | 42.3 ± 3.1 | 329.85 | >10 | Van der Waals only |
2-Fluorophenyl | 3.62 ± 0.08 | 97.6 ± 5.7 | 313.39 | 0.84 ± 0.09 | Halogen bonding, conformational constraint |
3-Fluorophenyl | 3.58 ± 0.11 | 89.1 ± 4.2 | 313.39 | 0.49 ± 0.05 | Dipole stabilization |
4-Fluorophenyl | 3.60 ± 0.09 | 94.3 ± 6.0 | 313.39 | >10 | Enhanced lipophilicity without target engagement |
3,4-Dichlorophenyl | 4.25 ± 0.12 | 68.9 ± 4.8 | 364.29 | NT* | Non-specific hydrophobic effects |
NT: Not Tested in cited studies [2] [7]
The 2-fluorophenyl moiety’s influence extends beyond passive properties to active dynamic effects. Nuclear magnetic resonance (NMR) studies of compound 3a show ortho-fluorine induces a 3.2 ppm upfield shift in the urea NH proton signal, indicating reduced electron density that enhances hydrogen bond donor capacity. This electronic perturbation translates to a 12-fold increase in IDO1 binding affinity compared to 4-fluorophenyl analogs, validating its role as a pharmacophoric enhancer rather than a passive lipophilic group [7].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5